

N-Acetyl sulfapyridine-d4 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Acetyl sulfapyridine-d4*

Cat. No.: *B564723*

[Get Quote](#)

Technical Guide: N-Acetyl Sulfapyridine-d4

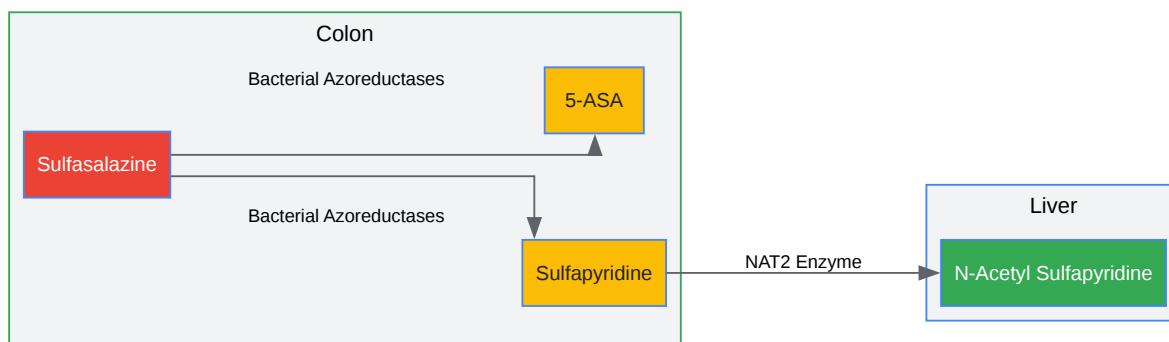
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Acetyl Sulfapyridine-d4**, a deuterated analog of N-Acetyl Sulfapyridine. The document details its physicochemical properties, metabolic pathway, and relevant analytical methodologies.

Core Compound Data

N-Acetyl Sulfapyridine-d4 is the deuterated form of N-Acetyl Sulfapyridine, a major active metabolite of the anti-inflammatory drug sulfasalazine. The incorporation of deuterium isotopes can be a valuable tool in pharmacokinetic and metabolic studies.

Physicochemical Properties


The key quantitative data for **N-Acetyl Sulfapyridine-d4** are summarized in the table below for easy reference.

Property	Value	Citations
CAS Number	1189732-52-2	[1] [2]
Molecular Formula	C ₁₃ H ₉ D ₄ N ₃ O ₃ S	[2]
Molecular Weight	295.35 g/mol	[1] [2]
IUPAC Name	N-[2,3,5,6-tetradeuterio-4-(pyridin-2-ylsulfamoyl)phenyl]acetamide	[1]

Metabolic Pathway of the Parent Compound

N-Acetyl Sulfapyridine is a primary metabolite of sulfasalazine. The metabolic cascade begins in the colon, where intestinal bacteria cleave sulfasalazine into its constituent moieties: 5-aminosalicylic acid (5-ASA) and sulfapyridine. Subsequently, sulfapyridine is absorbed and undergoes N-acetylation in the liver to form N-Acetyl Sulfapyridine, a reaction catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.

The metabolic pathway from the parent drug sulfasalazine to N-Acetyl Sulfapyridine is depicted below.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of Sulfasalazine.

Experimental Protocols

While detailed, step-by-step experimental protocols for **N-Acetyl Sulfapyridine-d4** are not readily available in the public domain, a relevant analytical method for the parent compound and its acetylated metabolite has been described.

High-Performance Liquid Chromatography (HPLC) Assay

A high-pressure liquid chromatographic method has been developed for the sensitive, rapid, and specific determination of sulfapyridine and its N-acetyl derivative in plasma and saliva.[3] This method utilizes a cyano-bonded, reversed-phase, high-efficiency column.[3] The assay is reported to detect these sulfonamides in serum at concentrations as low as 0.25 mg/liter, with a run time of approximately 6 minutes.[3] The reproducibility of the assay is within 3%. [3] This methodology is highly useful for the routine monitoring of patients receiving sulfasalazine for inflammatory bowel disease.[3]

Mechanism of Action of the Parent Compound

Sulfapyridine, the precursor to N-Acetyl Sulfapyridine, is a sulfonamide antibiotic.[4] Its mechanism of action involves the competitive inhibition of the bacterial enzyme dihydropteroate synthetase.[4][5] This enzyme is crucial for the synthesis of folic acid in bacteria by processing the substrate para-aminobenzoic acid (PABA).[4][5] By inhibiting this enzyme, sulfapyridine prevents the synthesis of folic acid, which is essential for the production of nucleic acids (DNA and RNA) and subsequent bacterial growth.[4] This action is bacteriostatic, meaning it inhibits the multiplication of bacteria rather than killing them directly.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Acetyl Sulfapyridine-d4 (Major) | C13H13N3O3S | CID 46780055 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. gentaur.com [gentaur.com]
- 3. High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Acetyl sulfapyridine-d4 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b564723#n-acetyl-sulfapyridine-d4-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com